molecular formula C21H25N3O5S B2847109 Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351635-31-8

Ethyl (5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No. B2847109
CAS RN: 1351635-31-8
M. Wt: 431.51
InChI Key: KRPGNAYUVNPFCQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in organic chemistry . These include a benzofuran ring, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also contains a tetrahydrothiazolo[5,4-c]pyridine ring, which is a type of heterocyclic compound. The ethyl carbamate group is another notable feature of this molecule.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzofuran skeleton confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents .

Scientific Research Applications

Antioxidant Activity

Research on related heterocyclic compounds, such as pyrrolyl selenolopyridine derivatives, has shown remarkable antioxidant activity. These compounds were synthesized through various chemical reactions, indicating a potential pathway for producing antioxidants that could be beneficial in combating oxidative stress-related diseases (Zaki et al., 2017).

Antibacterial and Antifungal Activity

Newly synthesized pyrazoline and pyrazole derivatives, bearing benzenesulfonamide moieties, have been tested for their antibacterial and antifungal activities against various strains such as E. coli, P. aeruginosa, S. aureus, and C. albicans. These studies provide insights into the design of novel compounds with potential therapeutic applications in treating infectious diseases (Hassan, 2013).

Anticancer Activity

Compounds synthesized from related chemical structures have been evaluated for their anticancer activity. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents. This research suggests the possibility of developing new therapeutic agents for cancer treatment (Abdellatif et al., 2014).

Synthesis of Heterocyclic Compounds

Several studies have focused on the synthesis of novel heterocyclic compounds incorporating the thiadiazole moiety, demonstrating their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings indicate the utility of such compounds in developing new pesticides or agrochemicals to protect crops from pests (Fadda et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications, particularly if it exhibits bioactive properties .

properties

IUPAC Name

ethyl N-[5-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-27-20(26)23-19-22-14-8-9-24(11-16(14)30-19)17(25)12-28-15-7-5-6-13-10-21(2,3)29-18(13)15/h5-7H,4,8-12H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPGNAYUVNPFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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